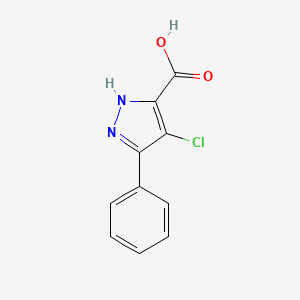

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLLNZASHRANFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-phenyl-1H-pyrazole with carboxylic acid derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and purification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid serves as a critical building block for the synthesis of more complex heterocyclic compounds. Its structural properties allow for modifications that can lead to novel compounds with tailored functionalities.

Biological Applications

The compound has been extensively studied for its biological activities:

- Enzyme Inhibition : Research indicates that it can act as an inhibitor for various enzymes, making it a valuable tool in biochemical studies.

- Antimicrobial Activity : Several derivatives of pyrazole carboxylic acids have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives exhibit significant insecticidal activity against pests like Aphis fabae, with mortality rates comparable to commercial insecticides .

Industrial Applications

This compound finds applications in the production of agrochemicals and dyes. Its derivatives are often incorporated into pesticide formulations to enhance efficacy while reducing toxicity to non-target organisms .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid, highlighting differences in substituents and functional groups:

Key Observations :

- Halogenation : The addition of multiple chlorine or fluorine atoms (e.g., in 618382-92-6 ) increases electronegativity and may enhance binding to biological targets like enzymes or receptors.

- Substituent Position : Moving the carboxylic acid group from position 5 to 4 (e.g., 178182-49-5 ) alters hydrogen-bonding capabilities and metal-coordination behavior.

- Polarity : Hydroxyl or benzyl groups (e.g., C4292 ) modulate solubility and membrane permeability, impacting pharmacokinetics.

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, while chlorine and phenyl groups stabilize the conjugate base through inductive and resonance effects .

- Thermal Stability : Halogenated pyrazoles generally exhibit higher melting points (e.g., 618382-92-6 likely >200°C) due to strong intermolecular interactions.

- Solubility : Chlorine and aromatic rings reduce aqueous solubility, but hydroxyl or polar substituents (e.g., C4292 ) improve it.

Biological Activity

4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications based on recent studies.

1. Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : It has been studied for its potential to reduce inflammation, which can be beneficial in treating inflammatory diseases.

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.

- Antiviral Properties : Preliminary studies indicate activity against certain viruses, which warrants further investigation into its antiviral mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways.

- Cellular Interaction : It has been shown to influence protein interactions and cellular signaling pathways, which are critical for its therapeutic effects .

3. Research Findings and Case Studies

A variety of studies have explored the biological effects and mechanisms of this compound:

3.1 Antibacterial and Antimicrobial Activity

In vitro studies demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in treating bacterial infections .

3.2 Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory responses in animal models. For example, it effectively reduced carrageenan-induced edema in mice, comparable to standard anti-inflammatory drugs like indomethacin . This suggests its potential utility in managing inflammatory conditions.

3.3 Anticancer Potential

Studies have reported that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against prostate cancer cells by modulating androgen receptor activity .

4. Summary Table of Biological Activities

5. Conclusion

The compound this compound exhibits promising biological activities across multiple domains, including antibacterial, anti-inflammatory, anticancer, and antiviral effects. Its mechanisms involve enzyme inhibition and modulation of cellular processes, making it a valuable candidate for further research and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, pyrazole derivatives are synthesized via nucleophilic substitution reactions using phenol derivatives in the presence of a base (e.g., K₂CO₃) . Multi-step processes may include halogenation (e.g., chlorination at the 4-position) and carboxylation via hydrolysis of ester intermediates . A detailed procedure involves:

Q. How is the compound characterized structurally and spectroscopically?

X-ray crystallography is critical for determining molecular geometry and intermolecular interactions (e.g., hydrogen bonding). For example, monoclinic crystal systems (space group P2/c) with lattice parameters a = 13.192 Å, b = 8.817 Å, and c = 30.012 Å have been reported . Spectroscopic methods include:

Q. What are the key structural features influencing reactivity?

The electron-withdrawing chloro and carboxylic acid groups enhance electrophilic substitution at the phenyl ring. The pyrazole ring’s planar geometry and hydrogen-bonding capacity (via N-H and COOH groups) influence crystal packing and solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalysts : Use of K₂CO₃ or NaH as bases accelerates nucleophilic substitution .

- Temperature control : Reactions at 80–100°C minimize side products during cyclocondensation . A comparative study showed yields increased from 65% to 85% when replacing EtOH with DMF .

Q. What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These predict reactive sites for electrophilic attack and hydrogen-bonding interactions . For example, the HOMO is localized on the phenyl ring, while the LUMO resides on the pyrazole-Cl group .

Q. How do structural analogs exhibit varied bioactivity?

Substitutions at the phenyl or pyrazole ring modulate bioactivity. For instance:

- 3-Trifluoromethyl analogs show enhanced enzyme inhibition due to increased hydrophobicity.

- N-Pyridylmethyl carboxamides exhibit improved binding to cannabinoid receptors . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro assays (e.g., IC₅₀ measurements) .

Q. How can contradictory spectral data be resolved?

Discrepancies between X-ray and NMR data (e.g., proton environments) arise from dynamic effects in solution vs. solid-state rigidity. Variable-temperature NMR and solid-state NMR can reconcile differences by probing conformational flexibility . For example, temperature-dependent shifts in carboxylic proton signals indicate hydrogen-bonding dynamics .

Q. What strategies mitigate decomposition during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.